5-Methoxy-2-phenylquinoline
CAS No.: 213470-31-6
Cat. No.: VC8374558
Molecular Formula: C16H13NO
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 213470-31-6 |
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Molecular Formula | C16H13NO |
Molecular Weight | 235.28 g/mol |
IUPAC Name | 5-methoxy-2-phenylquinoline |
Standard InChI | InChI=1S/C16H13NO/c1-18-16-9-5-8-15-13(16)10-11-14(17-15)12-6-3-2-4-7-12/h2-11H,1H3 |
Standard InChI Key | OMJZCFLZDZRBBN-UHFFFAOYSA-N |
SMILES | COC1=CC=CC2=C1C=CC(=N2)C3=CC=CC=C3 |
Canonical SMILES | COC1=CC=CC2=C1C=CC(=N2)C3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
5-Methoxy-2-phenylquinoline features a bicyclic quinoline system (a benzene ring fused to a pyridine ring) with two substituents:
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A methoxy group (-OCH) at the 5-position of the benzene ring.
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A phenyl group (-CH) at the 2-position of the pyridine ring .
The methoxy group’s electron-donating properties influence the compound’s electronic distribution, enhancing its solubility in polar solvents compared to non-substituted quinoline derivatives .
Physicochemical Data
While direct experimental data for 5-methoxy-2-phenylquinoline remain limited, properties can be inferred from structurally similar compounds:
The compound’s low water solubility (predicted LogP ≈ 3.6) suggests high lipid membrane permeability, a desirable trait for central nervous system (CNS)-targeted drugs .
Synthetic Methodologies
Methoxylation of Quinoline Precursors
A common approach involves introducing the methoxy group early in the synthesis. For example, 5-hydroxyquinoline can be methylated using trimethylsilyldiazomethane (TMSCHN) in methanol, yielding 5-methoxyquinoline intermediates :
Reaction Scheme
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Methylation:
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N-Oxidation and Chlorination:
Subsequent treatment with meta-chloroperoxybenzoic acid (mCPBA) and phosphorus oxychloride (POCl) generates 2-chloro-5-methoxyquinoline . -
Suzuki-Miyaura Coupling:
Palladium-catalyzed cross-coupling with phenylboronic acid installs the 2-phenyl group .
Yield Optimization:
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Suzuki couplings improve yields to 70–85% under optimized conditions (e.g., PdCl(PPh), CuI, and EtN) .
Alternative Protecting Group Strategies
To prevent undesired side reactions during functionalization, the 5-hydroxy group can be temporarily protected as a pivaloate ester before methoxylation .
Biological Activities and Applications
Metabotropic Glutamate Receptor (mGluR5) Modulation
Quinoline derivatives, including 5-methoxy-2-phenylquinoline analogs, exhibit affinity for mGluR5, a GPCR implicated in neurological disorders :
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PET Tracer Development: Compounds like [C]ABP-688 utilize quinoline scaffolds for non-invasive brain imaging .
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Neuroprotective Potential: Structural analogs show promise in treating anxiety, Parkinson’s disease, and neuropathic pain .
Antimicrobial Activity
Recent studies on 2-phenylquinoline-triazole hybrids reveal broad-spectrum antimicrobial effects :
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Bacterial Inhibition: Derivatives with 3-chlorophenyl or 4-(trifluoromethyl)phenyl groups exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal Activity: 4-Methoxyphenyl-substituted analogs show 70–80% growth inhibition in Fusarium ricini .
Future Directions
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Pharmacokinetic Studies: Investigate bioavailability and metabolic stability in vivo.
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Structure-Activity Relationships (SAR): Systematically vary substituents to optimize CNS penetration or antimicrobial potency.
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Therapeutic Repurposing: Explore utility in emerging viral infections via high-throughput screening.
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